molecular formula C11H9ClO4 B12472489 Methyl 4-(4-chlorophenyl)-2-hydroxy-4-oxo-2-butenoate CAS No. 41167-59-3

Methyl 4-(4-chlorophenyl)-2-hydroxy-4-oxo-2-butenoate

Cat. No.: B12472489
CAS No.: 41167-59-3
M. Wt: 240.64 g/mol
InChI Key: MZFJPAFGPHWXGR-UHFFFAOYSA-N
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Description

Methyl 4-(4-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate is an organic compound with a complex structure that includes a chlorophenyl group, a hydroxy group, and an oxobutenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a diketone derivative.

    Reduction: Formation of a diol derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 4-(4-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-(4-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(4-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

41167-59-3

Molecular Formula

C11H9ClO4

Molecular Weight

240.64 g/mol

IUPAC Name

methyl 4-(4-chlorophenyl)-4-hydroxy-2-oxobut-3-enoate

InChI

InChI=1S/C11H9ClO4/c1-16-11(15)10(14)6-9(13)7-2-4-8(12)5-3-7/h2-6,13H,1H3

InChI Key

MZFJPAFGPHWXGR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)C=C(C1=CC=C(C=C1)Cl)O

Origin of Product

United States

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